2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid derivative .
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: Similar in structure but lacks the pyrrolidine ring.
2-Bromo-4-fluorophenylacetonitrile: Contains a nitrile group instead of the pyrrolidine ring.
4-Bromo-2-fluorobiphenyl: Features a biphenyl structure with bromine and fluorine substituents.
Uniqueness
2-(2-Bromo-4-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both a bromine and fluorine atom on the phenyl ring, along with a pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-8-10(14)4-3-9(11)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUADIYEVNSOIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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